molecular formula C22H26N2O5S B2718558 N-(4-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide CAS No. 1705978-02-4

N-(4-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide

Cat. No.: B2718558
CAS No.: 1705978-02-4
M. Wt: 430.52
InChI Key: YORUPGIGTOLWKS-UHFFFAOYSA-N
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Description

N-(4-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.52. The purity is usually 95%.
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Biological Activity

N-(4-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₃H₁₈N₂O₄S
  • Molecular Weight : 302.36 g/mol
  • CAS Number : 1448065-29-9

The compound features a piperidine ring, a methoxyphenyl group, and an acetamide moiety, which are critical for its biological activity.

Pharmacological Activities

1. Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives containing piperidine and sulfonamide functionalities have shown moderate to strong inhibitory effects against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the methoxy group is believed to enhance the lipophilicity and membrane permeability of the compound, contributing to its antimicrobial efficacy.

2. Enzyme Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Research indicates that related compounds display strong inhibitory activity against AChE, suggesting that this compound may also possess similar properties .

3. Anticancer Activity

Preliminary studies suggest that the compound may have anticancer properties. Compounds with similar structural motifs have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through modulation of Bcl-2 family proteins .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The sulfonamide group is known for its ability to inhibit enzyme activity, particularly in bacterial systems.
  • Binding Affinity : Studies involving molecular docking have shown that the compound can effectively bind to target proteins, influencing their activity .

Case Studies and Research Findings

A series of studies have explored the biological activity of related compounds:

StudyFindings
Kumar et al. (2009)Reported anticancer activity in piperidine derivatives with similar structures.
Hsieh et al. (2012)Investigated anti-diabetic properties linked to phenoxy-N-acetamides.
Rani et al. (2014)Evaluated anti-inflammatory and analgesic activities in related compounds.

These findings underscore the potential therapeutic applications of this compound across various medical fields.

Properties

IUPAC Name

N-[4-[2-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-16(25)23-18-5-3-17(4-6-18)15-22(26)24-13-11-21(12-14-24)30(27,28)20-9-7-19(29-2)8-10-20/h3-10,21H,11-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORUPGIGTOLWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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